6-amino-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid
Description
Properties
Molecular Formula |
C10H11NO3 |
|---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
6-amino-3,4-dihydro-2H-chromene-4-carboxylic acid |
InChI |
InChI=1S/C10H11NO3/c11-6-1-2-9-8(5-6)7(10(12)13)3-4-14-9/h1-2,5,7H,3-4,11H2,(H,12,13) |
InChI Key |
KZFXMGHNIFITKX-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C1C(=O)O)C=C(C=C2)N |
Origin of Product |
United States |
Preparation Methods
Classical Multi-Step Organic Synthesis
- Starting Materials: Typically begins with substituted phenols or hydroxyacetophenones that provide the aromatic core.
- Key Steps:
- Nitration: Introduction of a nitro group at the 6-position on the benzopyran ring.
- Reduction: Conversion of the nitro group to an amino group using reducing agents such as sodium nitrite and phosphorous acid or catalytic hydrogenation under controlled temperature conditions.
- Cyclization: Formation of the benzopyran ring system by intramolecular cyclization, often under acidic or basic conditions.
- Carboxylation: Introduction of the carboxylic acid group at the 4-position, which may involve oxidation or functional group interconversion.
- Reaction Conditions: Reflux in solvents such as ethanol or chloroform, use of catalysts for cyclization, temperature control during reduction to avoid over-reduction or side reactions.
Solid-Phase Parallel Synthesis
Recent advances have employed solid-phase synthesis techniques to prepare 6-amino-substituted benzopyran derivatives efficiently:
- Resin Attachment: Immobilization of benzopyran intermediates on polymeric solid supports via triflate or carbamate linkers.
- Functionalization: Introduction of amino groups at the 6-position through N-alkylation or reductive amination on the resin.
- Substituent Diversification: Use of palladium-catalyzed Suzuki coupling to introduce various aryl groups at other positions, enhancing molecular diversity.
- Cleavage: Final products are cleaved from the resin under mild acidic conditions (e.g., trifluoroacetic acid) to yield pure compounds.
- Advantages: This method allows rapid synthesis of compound libraries with high purity and yield, suitable for drug discovery applications.
Industrial-Scale Synthesis
- Optimization: Industrial methods focus on maximizing yield and purity while minimizing cost and environmental impact.
- Green Chemistry: Use of environmentally benign solvents and catalysts, recycling of reagents, and minimizing hazardous by-products.
- Process Control: Precise temperature, pH, and reaction time control to ensure reproducibility and scalability.
- Example: Reflux of hydroxymethyl intermediates with anhydrides to introduce acyloxy groups, followed by crystallization and purification steps.
| Preparation Method | Key Steps | Advantages | Limitations | Typical Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Classical Multi-Step Synthesis | Nitration → Reduction → Cyclization → Carboxylation | Well-established, flexible | Multi-step, time-consuming | 60–75 | 85–95 |
| Solid-Phase Parallel Synthesis | Resin immobilization → N-alkylation → Suzuki coupling → Cleavage | Rapid library synthesis, high purity | Requires specialized equipment | 70–87 | 85–90 |
| Industrial Scale Synthesis | Optimized cyclization and derivatization | Cost-effective, scalable | May require extensive purification | 75–90 | >90 |
- Infrared Spectroscopy (IR): Characteristic peaks include lactone carbonyl (~1740–1754 cm⁻¹), carboxylic acid carbonyl (~1689–1692 cm⁻¹), and aromatic C-H stretching (~3055–3046 cm⁻¹).
- Nuclear Magnetic Resonance (¹H NMR): Signals for aromatic protons (δ 7.49–8.96 ppm) and aliphatic substituents (δ 0.88–2.42 ppm) confirm substitution patterns.
- Mass Spectrometry (MS): Molecular ion peak consistent with molecular formula C10H11NO3 (molecular weight ~193.20 g/mol).
- Chromatography: High-performance liquid chromatography (HPLC) used to assess purity and isolate the final compound.
- The amino and carboxylic acid groups enable hydrogen bonding and ionic interactions, which are critical for biological activity.
- The compound has been studied for anti-inflammatory and analgesic properties, potentially inhibiting pro-inflammatory cytokines.
- It serves as a scaffold for synthesizing enzyme inhibitors and other bioactive molecules.
- Solid-phase synthesis has expanded the ability to generate diverse analogues for drug discovery.
The preparation of 6-amino-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid employs a combination of classical organic synthesis techniques and modern solid-phase methods. Industrial processes are optimized for scale and environmental considerations. Analytical methods confirm the structure and purity of the compound, which is valuable in medicinal chemistry research due to its biological activities and synthetic versatility.
Scientific Research Applications
6-amino-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-amino-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
6-Fluoro-3,4-dihydro-2H-1-benzopyran-4-carboxylic Acid
- Structure: Fluorine replaces the amino group at position 5. Molecular formula: C${10}$H$9$FO$_3$; molecular weight: 196.18 g/mol .
- Synthesis : Synthesized via Friedel-Crafts acylation, Michael addition, and cyclization (78% overall yield) .
- Key Differences: Electron-withdrawing fluorine reduces basicity compared to the amino group, altering solubility and reactivity. Potential differences in bioactivity: Fluorine’s electronegativity may enhance metabolic stability but reduce hydrogen-bonding interactions critical for target binding .
4-Hydroxy-3,4-dihydro-2H-1-benzopyran-2-carboxylic Acid
- Structure : Hydroxyl group at position 4; carboxylic acid at position 2. Molecular formula: C${10}$H${10}$O$_4$ ; molecular weight: 194.18 g/mol .
- Key Differences: Positional isomerism: Carboxylic acid at position 2 instead of 4 alters dipole moments and hydrogen-bonding patterns. Hydroxyl group introduces acidity (pKa ~10) absent in the amino-substituted compound, affecting pharmacokinetics (e.g., absorption, protein binding) .
4-Amino-3,4-dihydro-2H-1-benzopyran-4-carboxylic Acid (Positional Isomer)
- Structure: Amino group at position 4 instead of 6. Molecular formula: C${10}$H${11}$NO$_3$; CAS: 412924-90-4 .
- Key Differences: Regioisomerism impacts steric and electronic interactions with biological targets. The amino group at position 4 may hinder ring flexibility, reducing conformational adaptability compared to the 6-amino derivative .
3,4-Dihydro-2H-1,4-benzoxazine-6-carboxylic Acid
- Structure: Benzoxazine ring (oxygen at position 1) replaces benzopyran. Molecular formula: C${10}$H$9$NO$_3$ .
- Benzoxazine derivatives often exhibit enhanced antimicrobial activity but reduced CNS penetration due to higher hydrophilicity .
Antifungal and Antibacterial Activity
Anticancer Potential
- 6-Amino derivative: Amino and carboxyl groups facilitate binding to kinase ATP pockets (e.g., EGFR inhibitors) .
- 4-Hydroxy derivative : Hydroxyl group may chelate metal ions, inducing oxidative stress in cancer cells .
Physicochemical Properties
Biological Activity
6-Amino-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid (CAS No. 1258399-01-7) is a compound of interest due to its potential therapeutic applications. This article reviews its biological activities, including cytotoxicity, receptor affinity, and anti-inflammatory properties, supported by various studies and findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 207.23 g/mol. The compound features a benzopyran backbone, which is significant in many bioactive molecules.
Cytotoxicity
Research indicates that derivatives of benzopyran compounds exhibit varying degrees of cytotoxic activity against cancer cell lines. For instance, studies on related compounds have shown significant cytotoxic effects against human promyelocytic leukemic HL-60 cells, suggesting that structural modifications can enhance biological activity .
Table 1: Cytotoxic Activity of Benzopyran Derivatives
Receptor Affinity
6-amino derivatives have been studied for their affinity towards serotonin receptors, particularly the 5-HT1A receptor. Modifications in the amino substituents and alkyl side chains significantly influence binding affinity and selectivity. Some compounds have been identified as full agonists with notable anxiolytic effects in vivo .
Table 2: Receptor Affinity of Selected Compounds
Anti-inflammatory Activity
The anti-inflammatory potential of benzopyran derivatives has been explored through their ability to inhibit nitric oxide (NO) production in activated macrophages. Compounds similar to 6-amino derivatives have demonstrated significant inhibition of NO production in LPS-stimulated RAW 264.7 macrophage cells .
Table 3: Anti-inflammatory Activity
Case Studies
Several studies have highlighted the biological relevance of benzopyran derivatives:
- Cytotoxicity in Cancer Research : A study evaluated the cytotoxic effects of various benzopyran derivatives on MCF-7 breast cancer cells, revealing a dose-dependent relationship with significant apoptosis induction at higher concentrations .
- Receptor Interaction Studies : A series of receptor interaction studies demonstrated that specific structural modifications could enhance selectivity for serotonin receptors, suggesting potential applications in treating anxiety disorders .
- Anti-inflammatory Mechanisms : Another investigation focused on the anti-inflammatory properties of these compounds, showing that they could significantly reduce inflammation markers in vitro, indicating their potential as therapeutic agents for inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
